Amino Regioisomerism: 3-Amino vs. 5-Amino Pyrazole Carboxamide Core for Kinase Hinge Binding
The 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide target is the 3-amino regioisomer, which presents a fundamentally different hydrogen-bond pharmacophore compared to the 5-aminopyrazole-4-carboxamide scaffold found in advanced leads like BKI-1708. While the 5-amino isomer has been characterized with an in vitro IC50 of 120 nM against Toxoplasma gondii CDPK1 [1], the 3-amino motif is preferred in certain kinase programs (e.g., Cdk5, RET inhibitors) for achieving selectivity over closely related kinases by exploiting a distinct binding mode [2]. Direct comparative biochemical data between the two pure regioisomers is currently limited to proprietary or unpublished studies, but the structural distinction is a defined criterion for SAR-driven procurement.
| Evidence Dimension | Kinase hinge-binding motif |
|---|---|
| Target Compound Data | 3-amino-4-carboxamide regioisomer (target) |
| Comparator Or Baseline | 5-amino-4-carboxamide regioisomer (e.g., BKI-1708 scaffold) |
| Quantified Difference | Not determined in a head-to-head public study; structural isomerism changes hydrogen bond donor/acceptor vector angles and target selectivity. |
| Conditions | X-ray co-crystal structures of representative 3-amino and 5-amino pyrazole carboxamides bound to kinases (e.g., BTK, Cdk5). |
Why This Matters
Procurement of the correct amino regioisomer is non-negotiable for kinase inhibitor SAR; the 3-amino and 5-amino isomers are distinct chemical entities that are not interchangeable in a lead series.
- [1] Ferreira de Sousa, M. C., et al. (2024). Efficacy of the bumped kinase inhibitor BKI-1708 against Toxoplasma gondii and Neospora caninum. Int. J. Parasitol. Drugs Drug Resist., 25, 100553. View Source
- [2] O'Hagan, D., et al. (2022). Aminopyrazole-based Cdk5 inhibitor 25-106. Front. Pharmacol., 13, 863762. (Contextual use of aminopyrazole scaffolds in kinase inhibition). View Source
